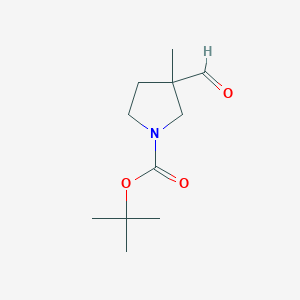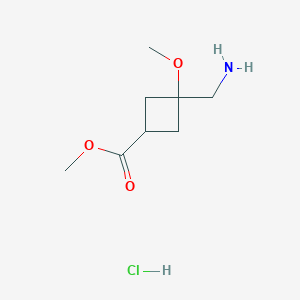
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in a wide range of cellular processes, including glucose metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Wirkmechanismus
The mechanism of action of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is through inhibition of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one. 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is a key regulator of the Wnt/β-catenin signaling pathway, which is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one leads to activation of the Wnt/β-catenin pathway, which has been implicated in the treatment of a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Biochemical and Physiological Effects
In addition to its effects on the Wnt/β-catenin pathway, 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one has been shown to have a number of other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of rheumatoid arthritis, as well as to improve insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one is its high selectivity for 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one, which allows for more precise targeting of the Wnt/β-catenin pathway. Additionally, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one. One area of interest is its potential as a treatment for Alzheimer's disease, given its neuroprotective effects in animal models. Additionally, it may have potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential as a treatment for diabetes, given its ability to improve insulin sensitivity in animal models. Finally, it may have potential as a treatment for cancer, given its ability to activate the Wnt/β-catenin pathway, which has been implicated in the development of certain types of cancer.
Synthesemethoden
The synthesis of 6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one involves several steps, starting with the reaction of 4-fluorobenzaldehyde with 4-(trifluoromethyl)benzylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is subsequently reacted with 3-chloropyridazine to give the final product.
Wissenschaftliche Forschungsanwendungen
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one has been extensively studied in the context of its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as anti-inflammatory effects in models of rheumatoid arthritis. Additionally, it has been investigated as a potential treatment for diabetes, as it has been shown to improve insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
6-(4-fluorophenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-7-3-13(4-8-15)16-9-10-17(25)24(23-16)11-12-1-5-14(6-2-12)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCLEAZZDCDFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2912432.png)


![2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2912436.png)

![N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2912439.png)

![ethyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2912442.png)